molecular formula C16H17BF3NO2S B6342095 2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester CAS No. 1402237-79-9

2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester

Cat. No. B6342095
CAS RN: 1402237-79-9
M. Wt: 355.2 g/mol
InChI Key: HKGWVNDPVJCPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is a chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize a variety of different compounds, and it has been used in a number of different biochemical and physiological studies.

Scientific Research Applications

2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including polymers and peptides. It has also been used as a reagent in the synthesis of drugs, such as anti-inflammatory agents and antiviral agents. Additionally, it has been used as a ligand in the synthesis of metal complexes and has been used as a reagent in the synthesis of organic compounds.

Mechanism of Action

2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester acts as a catalyst in the synthesis of a variety of compounds. It is able to form a reversible complex with the substrate, which allows it to catalyze the reaction. This complex is formed by the formation of a covalent bond between the pinacol ester and the substrate, which is then broken by the addition of a base.
Biochemical and Physiological Effects
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various compounds on the activity of enzymes, and it has been used to study the effects of various compounds on the activity of proteins. Additionally, it has been used to study the effects of various compounds on the transport of ions across cell membranes, and it has been used to study the effects of various compounds on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used to synthesize a variety of different compounds, and it has a low toxicity. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that it is not suitable for use in clinical trials, as it is not approved for use in humans.

Future Directions

2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has a number of potential future applications. It could be used to further study the effects of various compounds on the activity of enzymes, proteins, and ion transport across cell membranes. Additionally, it could be used to further study the effects of various compounds on the regulation of gene expression. Furthermore, it could be used to develop new drugs and to develop new catalysts for the synthesis of a variety of compounds. Finally, it could be used to develop new materials for use in laboratory experiments.

Synthesis Methods

2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester can be synthesized from a variety of starting materials, including 4-trifluoromethylphenylboronic acid, 4-trifluoromethylphenylthiazole, and pinacol. In the first step, 4-trifluoromethylphenylboronic acid and pinacol are reacted in the presence of a base to form the pinacol ester of the boronic acid. This reaction is carried out in a solvent such as tetrahydrofuran and is heated to a temperature of 70°C. In the second step, 4-trifluoromethylphenylthiazole is reacted with the pinacol ester of the boronic acid, in the presence of a base such as sodium hydroxide, to form the desired compound. This reaction is carried out in a solvent such as tetrahydrofuran and is heated to a temperature of 80°C.

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-24-13(21-12)10-5-7-11(8-6-10)16(18,19)20/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGWVNDPVJCPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester

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